molecular formula C8H10O5 B1400064 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate CAS No. 1486409-21-5

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

Cat. No.: B1400064
CAS No.: 1486409-21-5
M. Wt: 186.16 g/mol
InChI Key: NHQJSSOZLZSFFQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C8H10O5 It is a derivative of cyclobutane, featuring two ester groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclobutane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.

Major Products Formed

    Oxidation: 3-oxocyclobutane-1,1-dicarboxylic acid.

    Reduction: 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl 3-oxocyclobutane-1,1-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-oxocyclobutane-1,1-dicarboxylate: Lacks the 1,1-dimethyl substitution.

    Diethyl 3-oxocyclobutane-1,1-dicarboxylate: Contains ethyl ester groups instead of methyl.

    1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate: Contains a hydroxyl group instead of a ketone.

Uniqueness

1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

dimethyl 3-oxocyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-12-6(10)8(7(11)13-2)3-5(9)4-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQJSSOZLZSFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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